molecular formula C21H19N3O2 B5822771 [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-phenylethyl)benzoate

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-phenylethyl)benzoate

Cat. No.: B5822771
M. Wt: 345.4 g/mol
InChI Key: GXVHAJSSABFUHH-UHFFFAOYSA-N
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Description

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-phenylethyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a benzoate ester, and a phenylethyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-phenylethyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivative, followed by the introduction of the benzoate ester group. The final step involves the addition of the phenylethyl group under controlled conditions to ensure the formation of the desired Z-isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-phenylethyl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-phenylethyl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-phenylethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-phenylethyl)benzoate include:

  • 4-Aminoantipyrine
  • 3-(Aminomethyl)-PROXYL
  • 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one

Uniqueness

This compound is unique due to its specific structural features, such as the combination of a pyridine ring, a benzoate ester, and a phenylethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-phenylethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c22-20(18-12-14-23-15-13-18)24-26-21(25)19-9-5-4-8-17(19)11-10-16-6-2-1-3-7-16/h1-9,12-15H,10-11H2,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVHAJSSABFUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)ON=C(C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O/N=C(/C3=CC=NC=C3)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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